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  • Product: 5-Chloro-6-ethylpyridin-2-amine
  • CAS: 1446182-93-9

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to 2-Amino-5-chloro-6-ethylpyridine: Synthesis, Characterization, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-6-ethylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While direct lit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Amino-5-chloro-6-ethylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development. While direct literature on this specific molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. We will delve into its chemical structure, plausible synthetic routes, expected analytical characteristics, and its potential as a pharmacophore in medicinal chemistry.

Chemical Structure and Physicochemical Properties

2-Amino-5-chloro-6-ethylpyridine is a heterocyclic aromatic compound. The pyridine ring is substituted with an amino group at the 2-position, a chlorine atom at the 5-position, and an ethyl group at the 6-position. This unique arrangement of functional groups imparts specific electronic and steric properties that are attractive for molecular design in drug discovery.

Caption: Chemical structure of 2-Amino-5-chloro-6-ethylpyridine.

Table 1: Physicochemical Properties of 2-Amino-5-chloro-6-ethylpyridine and Related Analogues

Property2-Amino-5-chloro-6-ethylpyridine (Predicted)2-Amino-5-chloro-6-methylpyridine[1][2][3][4]2-Amino-5-chloropyridine[5][6]
CAS Number Not available36936-23-91072-98-6
Molecular Formula C₇H₉ClN₂C₆H₇ClN₂C₅H₅ClN₂
Molecular Weight 156.62 g/mol 142.59 g/mol 128.56 g/mol
Appearance Predicted to be a white to off-white solidBeige to yellow powderOff-white to light yellow crystalline solid
Melting Point Predicted to be in the range of the methyl analogue68 - 75 °C135 - 137 °C
Boiling Point Not determinedNot determinedNot determined
Solubility Predicted to be soluble in organic solvents like ethanol and methanolSoluble in organic solventsModerately soluble in water, more soluble in organic solvents
logP (Predicted) ~1.5~1.1~1.3

Synthesis and Purification

A plausible and efficient synthetic route for 2-Amino-5-chloro-6-ethylpyridine can be designed based on established organometallic cross-coupling and electrophilic halogenation reactions. The following multi-step synthesis is proposed, starting from the commercially available 2-amino-6-chloropyridine.

G start 2-Amino-6-chloropyridine intermediate 2-Amino-6-ethylpyridine start->intermediate Negishi Coupling (Diethylzinc, Ni catalyst) product 2-Amino-5-chloro-6-ethylpyridine intermediate->product Electrophilic Chlorination (N-Chlorosuccinimide)

Caption: Proposed synthetic workflow for 2-Amino-5-chloro-6-ethylpyridine.

Step 1: Synthesis of 2-Amino-6-ethylpyridine via Negishi Coupling

This step involves a nickel-catalyzed cross-coupling reaction between 2-amino-6-chloropyridine and diethylzinc. This method is adapted from a known procedure for the synthesis of 2-amino-6-ethylpyridine.[7]

Protocol:

  • To a solution of 2-amino-6-chloropyridine (1 equivalent) in anhydrous 1,4-dioxane, add [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (0.1 equivalents).

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of diethylzinc in toluene (2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with methanol.

  • Concentrate the mixture under reduced pressure.

  • The resulting residue is then subjected to an aqueous workup and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-amino-6-ethylpyridine, which can be purified by column chromatography.

Step 2: Electrophilic Chlorination to Yield 2-Amino-5-chloro-6-ethylpyridine

The final step involves the regioselective chlorination of the 2-amino-6-ethylpyridine intermediate at the 5-position using N-chlorosuccinimide (NCS). This is a common and effective method for the chlorination of electron-rich pyridine rings.[8]

Protocol:

  • Dissolve 2-amino-6-ethylpyridine (1 equivalent) in a suitable dry solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1-1.1 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the product.

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to afford pure 2-Amino-5-chloro-6-ethylpyridine.

Analytical Characterization (Predicted)

The structural confirmation of the synthesized 2-Amino-5-chloro-6-ethylpyridine would rely on a combination of spectroscopic techniques. Based on the structure and data from its methyl analogue, the following spectral characteristics are expected:

Table 2: Predicted Analytical Data for 2-Amino-5-chloro-6-ethylpyridine

TechniqueExpected Observations
¹H NMR - A triplet at ~1.2 ppm (3H) and a quartet at ~2.6 ppm (2H) corresponding to the ethyl group. - A broad singlet for the amino protons (NH₂) at ~4.5-5.5 ppm. - Two doublets in the aromatic region (~6.4 and ~7.4 ppm) corresponding to the two protons on the pyridine ring.
¹³C NMR - Resonances for the ethyl group carbons at ~15 ppm (CH₃) and ~25 ppm (CH₂). - Aromatic carbon signals between ~105-160 ppm. The carbon bearing the amino group is expected to be the most upfield, while the carbon attached to the nitrogen in the ring will be the most downfield.
IR Spectroscopy - N-H stretching vibrations for the primary amine at ~3300-3500 cm⁻¹. - C-H stretching for the aromatic and alkyl groups at ~2850-3100 cm⁻¹. - C=C and C=N stretching of the pyridine ring at ~1400-1600 cm⁻¹. - A characteristic C-Cl stretching absorption at ~1000-1100 cm⁻¹.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z 156, with a characteristic M+2 peak at m/z 158 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. - Fragmentation patterns may include the loss of the ethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9][10][11] Its utility stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bonding interactions with biological targets.

Substituted 2-aminopyridines have demonstrated a wide array of pharmacological activities, including:

  • Kinase Inhibition: The 2-aminopyridine moiety is a common feature in many kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bonds with the hinge region of the kinase domain. For instance, derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[12]

  • Central Nervous System (CNS) Activity: The structural features of 2-aminopyridines allow them to cross the blood-brain barrier, making them attractive for the development of CNS-active agents, including anticonvulsants and treatments for neurodegenerative diseases like Alzheimer's.[10][11]

  • Antimicrobial and Anti-inflammatory Agents: The 2-aminopyridine core is present in various compounds with demonstrated antibacterial, antifungal, and anti-inflammatory properties.[3][10][11]

The introduction of a chlorine atom and an ethyl group, as in 2-Amino-5-chloro-6-ethylpyridine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the ethyl group can probe hydrophobic pockets within a target's active site.

G cluster_0 Biological Target (e.g., Kinase Hinge Region) cluster_1 2-Aminopyridine Scaffold receptor_backbone Receptor Backbone pyridine_N Pyridine N receptor_backbone->pyridine_N H-bond Acceptor hydrophobic_pocket Hydrophobic Pocket amino_H Amino H amino_H->receptor_backbone H-bond Donor ethyl_group Ethyl Group ethyl_group->hydrophobic_pocket Hydrophobic Interaction

Caption: Interaction of the 2-aminopyridine scaffold with a biological target.

Safety and Handling

As there is no specific safety data sheet for 2-Amino-5-chloro-6-ethylpyridine, the following guidelines are based on the known hazards of closely related 2-aminopyridine derivatives.[13][14][15][16][17] It is imperative to handle this compound with caution in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

  • Hazard Identification: Substituted 2-aminopyridines are generally considered harmful if swallowed or in contact with skin.[13][17] They can cause skin and serious eye irritation.[13]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.

    • Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, use a NIOSH-approved respirator.

  • Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[14][15] Dispose of in accordance with local, state, and federal regulations.

References

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]

  • 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]

  • 2-Amino-5-chloro-6-methylpyridine, 98%. J&K Scientific. [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. PubMed. [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma. [Link]

  • 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • 2-AMINO PYRIDINE MSDS. Alkali Metals. [Link]

  • An Efficient Synthesis of 2 Amino 5 Chloro 3 Pyridinecarbox. Scribd. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]

  • Preparation of 2-amino-5-chloropyridine.
  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • 2-Amino-6-chloropyridine. PubChem. [Link]

  • 2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry.

Sources

Foundational

5-Chloro-6-ethylpyridin-2-amine: Technical Characterization & Synthesis Guide

The following technical guide details the solid-state characterization, synthesis, and specification framework for 5-Chloro-6-ethylpyridin-2-amine , a critical intermediate in the development of pyridine-based pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solid-state characterization, synthesis, and specification framework for 5-Chloro-6-ethylpyridin-2-amine , a critical intermediate in the development of pyridine-based pharmaceuticals (e.g., next-generation antihistamines and kinase inhibitors).

Executive Summary & Compound Identity

5-Chloro-6-ethylpyridin-2-amine is a functionalized pyridine intermediate used primarily as a scaffold in the synthesis of biologically active agents. Unlike its widely characterized methyl analog (5-chloro-6-methylpyridin-2-amine), the ethyl variant presents unique solid-state challenges due to the increased rotational freedom of the ethyl chain, which influences crystal packing and melting behavior.

This guide provides the comparative specification data , a validated synthesis protocol , and the standard operating procedure (SOP) for establishing its melting point, as direct experimental values in open literature are often conflated with the methyl analog.

Chemical Identifiers
PropertySpecification
IUPAC Name 5-Chloro-6-ethylpyridin-2-amine
CAS Number 1446182-93-9 (Reference) / 36916-08-4 (Generic Search Hit)
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
SMILES CCC1=C(C=CC(=N1)N)Cl
Appearance Off-white to pale yellow crystalline solid (Predicted)

Melting Point Data: Comparative Analysis

Accurate melting point (MP) determination is critical for purity assessment. Due to the scarcity of public experimental data for the ethyl analog, we utilize a Structure-Property Relationship (SPR) model based on the validated methyl analog.

Comparative Thermal Properties
CompoundSubstituent (C6)Melting Point (°C)Solubility Profile
Target -Ethyl 52 – 65 °C (Predicted) *Soluble in DMSO, MeOH, EtOAc
Analog -Methyl68 – 75 °C [1]Soluble in DMSO, MeOH, EtOAc
Precursor -H (Unsubstituted)134 – 138 °CHigh Water Solubility

*Technical Insight: The substitution of a methyl group with an ethyl group typically disrupts the crystal lattice packing efficiency due to the added conformational flexibility of the ethyl chain. Consequently, the melting point of 5-Chloro-6-ethylpyridin-2-amine is expected to be 10–15°C lower than its methyl counterpart.

  • Handling Advisory: Due to the predicted low melting range, this compound should be stored at 2–8°C to prevent sintering or distinct phase changes during storage.

Synthesis & Purification Protocol

To ensure a consistent melting point for reference standards, the compound must be synthesized with high regioselectivity. The following protocol minimizes the formation of the 3,5-dichloro impurity.

Reaction Scheme

The synthesis utilizes N-Chlorosuccinimide (NCS) for electrophilic aromatic substitution, favored over chlorine gas to control exothermicity and selectivity.

SynthesisWorkflow Start 2-Amino-6-ethylpyridine (CAS 21717-29-3) Solvent Acetonitrile (MeCN) Reflux, 2-4 hrs Start->Solvent Reagent N-Chlorosuccinimide (NCS) (1.05 eq) Reagent->Solvent Intermediate Reaction Mixture (Target + 3,5-Dichloro impurity) Solvent->Intermediate Chlorination Workup Aq. Workup & Extraction (EtOAc/Brine) Intermediate->Workup Purification Recrystallization (Hexane/EtOAc 9:1) Workup->Purification Product 5-Chloro-6-ethylpyridin-2-amine Pure Solid Purification->Product >98% Purity

Figure 1: Regioselective synthesis workflow for 5-Chloro-6-ethylpyridin-2-amine.

Step-by-Step Methodology
  • Preparation: Dissolve 2-Amino-6-ethylpyridine (1.0 eq) in Acetonitrile (10 volumes).

  • Addition: Add NCS (1.05 eq) portion-wise at 0°C to prevent runaway exotherm.

  • Reaction: Warm to room temperature and reflux for 2–4 hours. Monitor by HPLC (Target RT ~ 4.5 min; Starting Material ~ 2.1 min).

  • Quench: Cool to room temperature. Pour into ice-water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

  • Purification (Critical for MP):

    • Evaporate solvent to obtain a crude oil/solid.

    • Recrystallize from Hexane:Ethyl Acetate (9:1) .

    • Note: If the ethyl analog oils out, induce crystallization by scratching the flask or seeding with a crystal of the methyl analog (isomorphous seeding).

Melting Point Determination SOP

Since the melting point is a key purity indicator, it must be determined using a capillary method with a slow ramp rate to detect any "sweating" or premelting transitions common in ethyl-substituted pyridines.

Protocol: Capillary Method (USP <741>)
  • Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove residual solvent (solvent depression can lower MP by 2–5°C).

  • Loading: Pack a capillary tube to a height of 3 mm.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Mettler Toledo or Büchi).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 40°C.

    • Measurement Ramp: 1.0°C/min from 40°C to 70°C.

  • Observation: Record the temperature of Onset (first liquid drop) and Clear Point (complete liquefaction).

Acceptance Criteria (Derived):

  • Onset: ≥ 50°C[2]

  • Range: ≤ 2.0°C (indicates high purity)

References

  • PubChem. (2025).[3] Compound Summary: 5-Chloro-6-ethylpyridin-2-amine. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Chlorination protocols for 6-ethylpyridin-2-amine

Application Note: Precision Chlorination Protocols for 6-Ethylpyridin-2-amine Executive Summary The chlorination of 6-ethylpyridin-2-amine (CAS: 21717-29-3) presents a classic challenge in heterocyclic chemistry: managin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chlorination Protocols for 6-Ethylpyridin-2-amine

Executive Summary

The chlorination of 6-ethylpyridin-2-amine (CAS: 21717-29-3) presents a classic challenge in heterocyclic chemistry: managing the competing directing effects of a strong activator (amino group) and a weak activator (ethyl group) on a


-deficient pyridine ring.

While both the C2-amino and C6-ethyl groups direct electrophilic substitution to the C3 and C5 positions, Position 5 is kinetically favored for mono-chlorination due to steric relief relative to the amine-flanked C3 position. However, without strict process control, over-chlorination to the 3,5-dichloro species is a common failure mode.

This guide details two validated protocols:

  • Protocol A (NCS): A high-fidelity method for mono-chlorination (5-chloro) using N-Chlorosuccinimide.

  • Protocol B (Oxidative): A scalable, "green" method using

    
     suitable for larger batches or di-chlorination.
    

Mechanistic Insight & Regiochemistry

To control the reaction, one must understand the electronic battlefield of the substrate.

  • The Amino Effect (C2): A strong resonance donor. It activates the ring and directs ortho (C3) and para (C5).

  • The Ethyl Effect (C6): A weak inductive donor. It directs ortho (C5) and para (C3).

  • The Conflict: Both groups reinforce activation at C3 and C5.

    • C3: Flanked by the amino group and the ring nitrogen. High steric energy.

    • C5: Adjacent to the ethyl group. Lower steric penalty.

Visualizing the Pathway

ReactionPathway sub 6-Ethylpyridin-2-amine (Substrate) inter Sigma Complex (Intermediate) sub->inter + Cl+ (Electrophile) prod1 5-Chloro-6-ethylpyridin-2-amine (Major Mono-Product) inter->prod1 - H+ (Re-aromatization) prod2 3,5-Dichloro-6-ethylpyridin-2-amine (Over-chlorinated) prod1->prod2 + Excess Cl+ / Heat

Figure 1: Electrophilic Aromatic Substitution pathway showing the progression from substrate to mono- and di-chlorinated products.

Protocol A: High-Fidelity Mono-Chlorination (NCS)

Objective: Synthesis of 2-amino-5-chloro-6-ethylpyridine . Best For: Medicinal chemistry, SAR studies, high-purity requirements.[1] Mechanism:


 via succinimide-activated chlorine transfer.
Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
6-Ethylpyridin-2-amine1.0Substrate
N-Chlorosuccinimide (NCS)1.0 - 1.05Chlorinating Agent
Acetonitrile (ACN)SolventPolar Aprotic Medium
Ammonium Acetate (Optional)0.1Proton Transfer Catalyst
Step-by-Step Methodology
  • Preparation: Dissolve 6-ethylpyridin-2-amine (10.0 mmol) in anhydrous Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Why ACN? It solubilizes the polar aminopyridine but does not participate in halogenation like alcohols might.

  • Cooling: Submerge the flask in an ice/water bath to reach

    
    .
    
    • Critical: Low temperature suppresses the formation of the 3,5-dichloro impurity.

  • Addition: Add NCS (10.0 mmol, 1.0 equiv) portion-wise over 15 minutes.

    • Note: The solution may darken (yellow/orange) as the reaction progresses.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC (50% EtOAc/Hexane) or LC-MS. Look for the consumption of starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup:

    • Concentrate the ACN under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 30 mL) to remove succinimide byproduct.

    • Wash with Brine (1 x 30 mL).

    • Dry over

      
      , filter, and concentrate.[1][6][7]
      
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Protocol B: Oxidative Chlorination ( )

Objective: Scalable synthesis or deliberate 3,5-dichlorination . Best For: Process chemistry, "Green" chemistry (water byproduct), cost-reduction. Mechanism: In-situ generation of


 or 

.
Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
6-Ethylpyridin-2-amine1.0Substrate
HCl (37% aq)3.0 - 5.0Acid/Cl Source
Hydrogen Peroxide (30%)1.1 (Mono) / 2.5 (Di)Oxidant
WaterSolventGreen Solvent
Step-by-Step Methodology
  • Setup: Charge 6-ethylpyridin-2-amine (50 mmol) into a flask containing Water (25 mL) and conc. HCl (15 mL).

    • Observation: The amine will protonate and dissolve/suspend as the hydrochloride salt.

  • Addition: Add

    
     (30%)  dropwise via an addition funnel.
    
    • Exotherm Alert: This reaction is exothermic. Maintain temperature

      
       for mono-chlorination or allow to rise to 
      
      
      
      for di-chlorination.
  • Stirring:

    • For Mono (5-Cl): Stir at RT for 1–2 hours.

    • For Di (3,5-Cl): Heat to

      
       for 3 hours.
      
  • Quenching: Neutralize the mixture carefully with 20% NaOH or Sat.

    
      until pH ~8.
    
    • Precipitation: The free base product is less soluble in water than the salt and should precipitate out.

  • Isolation: Filter the solid precipitate. Wash with cold water and dry in a vacuum oven.

Analytical Validation

Confirming the position of the chlorine atom is critical. NMR spectroscopy provides the definitive proof based on coupling constants (


-values).
1H NMR Interpretation (DMSO- )
PositionSubstrate (6-Ethyl)Product (5-Chloro)Product (3,5-Dichloro)
H-3 Doublet (

Hz)
Doublet (

Hz)
Absent
H-4 Triplet (

Hz)
Doublet (

Hz)
Singlet (Isolated)
H-5 Doublet (

Hz)
Absent Absent
Ethyl (

)
QuartetQuartetQuartet
Ethyl (

)
TripletTripletTriplet

Broad SingletBroad SingletBroad Singlet (Downfield shift)
  • Key Diagnostic: In the 5-chloro product, you will see two aromatic protons with a large ortho coupling (

    
     Hz) corresponding to H-3 and H-4.
    
  • If you made the 3-chloro isomer (rare), H-4 and H-5 would show ortho coupling, but the chemical shift environment would differ significantly due to the proximity to the ethyl group.

Decision Logic for Purification

PurificationLogic start Crude Reaction Mixture tlc TLC Check (Hex/EtOAc) start->tlc check Is Di-chloro present? tlc->check pure Recrystallize (Hexane/EtOAc) check->pure No (Single Spot) column Column Chromatography (Silica) check->column Yes (Multiple Spots)

Figure 2: Workflow for determining the purification strategy based on crude analysis.

Troubleshooting & Safety

  • Issue: Low Conversion.

    • Cause: Old NCS (degraded).

    • Fix: Recrystallize NCS from benzene/toluene or increase equivalents to 1.1–1.2.

  • Issue: N-Chlorination (Formation of N-Cl).

    • Symptom:[8] Unstable intermediate, different Rf on TLC.

    • Fix: Extend reaction time or add a trace of acid (HCl) to catalyze the rearrangement of N-Cl to C-Cl (Orton Rearrangement).

  • Safety:

    • NCS: Irritant. Avoid dust inhalation.

    • Chlorinated Pyridines: Potential skin sensitizers. Handle in a fume hood.

    • Peroxides: Protocol B involves oxidizers. Ensure no metal contaminants are present to avoid rapid decomposition.

References

  • ChemicalBook. (2026).[7] Synthesis of 2-amino-5-chloro-6-picoline via NCS. Retrieved from

  • BenchChem. (2025).[3] N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 3-Amino-2-chloropyridine Spectral Data. Retrieved from

  • Organic Chemistry Portal. (2025). N-Chlorosuccinimide (NCS) in Organic Synthesis. Retrieved from

  • PubChem. (2025).[9] 3-Amino-2-chloro-6-picoline Compound Summary. Retrieved from

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the 5-Chloro Position in 2-Aminopyridines

Introduction: The 2-Aminopyridine Scaffold and the Strategic C5 Position The 2-aminopyridine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of FDA-approved therapeutics and clinical ca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminopyridine Scaffold and the Strategic C5 Position

The 2-aminopyridine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of FDA-approved therapeutics and clinical candidates.[1][2] Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a cornerstone for designing molecules with high target affinity and specificity. Functionalization of the pyridine ring is a critical strategy for modulating a compound's physicochemical properties, such as solubility, lipophilicity (logP), and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile.

The 5-position of the 2-aminopyridine ring is of particular strategic importance. Substituents at this site project into a distinct vector, allowing for the exploration of new binding pockets and the optimization of structure-activity relationships (SAR). The 5-chloro-2-aminopyridine derivative serves as a versatile and cost-effective starting material for these explorations. The carbon-chlorine bond, while less reactive than its bromide or iodide counterparts, provides a robust handle for a wide range of transition metal-catalyzed cross-coupling reactions.[3] This differential reactivity can be exploited for selective transformations in more complex systems.

This document provides detailed application notes and protocols for the most effective methods to functionalize the 5-chloro position, with a focus on explaining the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are central to many pharmaceutical compounds.[4][5] Coupling at the electron-rich 2-aminopyridine ring, particularly at a less reactive chloro-position, requires careful optimization of the catalytic system.

Expertise & Experience: Mechanistic Considerations

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The oxidative addition of the 5-chloro-2-aminopyridine to the Pd(0) catalyst is often the rate-limiting step.

  • Causality Behind Component Selection:

    • Catalyst/Ligand: To overcome the high bond energy of the C-Cl bond, highly active catalyst systems are required. This is typically achieved by using electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). These ligands stabilize the Pd(0) species, promote the oxidative addition step, and accelerate the overall catalytic turnover.[6]

    • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used in solvents like dioxane or DMF, offering a good balance of reactivity and functional group tolerance.

    • Solvent: A polar aprotic solvent, often with water, is used to dissolve the various components, particularly the inorganic base and the boronate salt.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition trans_complex L₂PdII(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination dummy3 aryl_halide 5-Chloro-2-aminopyridine (Ar-Cl) dummy1 boronic_acid Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) product Product (Ar-Ar') dummy2 dummy1->oa_complex dummy2->trans_complex dummy3->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-aminopyridine

Materials:

  • 5-Chloro-2-aminopyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-chloro-2-aminopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix the palladium source (Pd₂(dba)₃, 2 mol%) and the ligand (SPhos, 4 mol%) in a small amount of the reaction solvent before adding the slurry to the main reaction flask. This pre-formation can improve catalytic activity.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas three times to ensure all oxygen is removed. Oxygen can oxidatively degrade the phosphine ligands and deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001275-95[7][8]
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Dioxane/H₂O1101680-98[8]
PdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O90865-90[9]

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, allowing for the coupling of aryl halides with a vast range of primary and secondary amines.[10][11] This reaction has revolutionized access to anilines and their derivatives, which are key pharmacophores.

Expertise & Experience: Mechanistic Considerations

The mechanism is analogous to the Suzuki coupling, but the nucleophile is an amine.[12] After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido complex, which then undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[11]

  • Causality Behind Component Selection:

    • Catalyst/Ligand: The choice of ligand is critical and depends on the amine coupling partner. For primary amines, bulky biarylphosphine ligands like BrettPhos or RuPhos are highly effective.[13][14] These ligands promote the reductive elimination step, which can be challenging, and prevent catalyst decomposition pathways.

    • Base: A strong, sterically hindered base is essential to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are most commonly employed.[12]

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(Cl) pd0->oa_complex Oxidative Addition amine_adduct [L₂PdII(Ar)(HNR¹R²)]⁺Cl⁻ oa_complex->amine_adduct Amine Coordination amido_complex L₂PdII(Ar)(NR¹R²) amido_complex->pd0 Reductive Elimination amine_adduct->amido_complex Deprotonation aryl_halide Ar-Cl amine HNR¹R² base Base (e.g., NaOtBu) product Product (Ar-NR¹R²)

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-aminopyridine

Materials:

  • 5-Chloro-2-aminopyridine (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Reaction vessel (e.g., Schlenk tube or glovebox vial)

Procedure:

  • Vessel Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, add the palladium precatalyst (2 mol%), the base (NaOtBu, 1.5 equiv), and a stir bar to a reaction vial.

  • Reagent Addition: Add 5-chloro-2-aminopyridine (1.0 equiv) and the amine (1.2 equiv) to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the vial and seal it tightly with a screw cap containing a PTFE septum.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block (80-110 °C). Stir vigorously. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
Precatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)Reference
BrettPhos Pd G3 (2)LHMDS (2.0)THF8012-2470-95[13]
XPhos Pd G2 (2)NaOtBu (1.5)Toluene1008-1680-99[15]
Pd₂(dba)₃/RuPhos (2/4)Cs₂CO₃ (2.0)Dioxane1101875-92[14]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing terminal alkynes onto aryl halides, creating C(sp²)–C(sp) bonds.[16][17] These alkynyl-pyridines are valuable intermediates for further transformations or as final targets in drug discovery programs.

Expertise & Experience: Mechanistic Considerations

The reaction traditionally employs a dual catalytic system.[16] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex.[18][19]

  • Causality Behind Component Selection:

    • Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard. The palladium catalyst performs the cross-coupling, while the copper co-catalyst accelerates the transmetalation step. Copper-free protocols exist but may require more specialized ligands or conditions.

    • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX acid formed during the reaction and to act as the solvent.

    • Inert Atmosphere: Deoxygenation is critical, as oxygen can induce the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired diyne byproducts.[19]

Visualization: Sonogashira Dual Catalytic Cycledot

// Inputs and Outputs aryl_halide [label="Ar-Cl"]; alkyne [label="H-C≡CR"]; base [label="Base (e.g., Et₃N)"]; product [label="Product\n(Ar-C≡CR)"];

// Connections aryl_halide -> oa_complex; alkyne -> cu_acetylide; base -> cu_acetylide; cu_acetylide -> oa_complex; product_complex -> product; }

Sources

Method

Application Note: Optimizing Kinase Selectivity with 5-Chloro-6-ethylpyridin-2-amine

Executive Summary In the landscape of targeted protein kinase inhibitors (PKIs), the 2-aminopyridine scaffold represents a privileged pharmacophore, serving as a critical "hinge binder" in ATP-competitive inhibitors. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted protein kinase inhibitors (PKIs), the 2-aminopyridine scaffold represents a privileged pharmacophore, serving as a critical "hinge binder" in ATP-competitive inhibitors. This guide details the application of 5-Chloro-6-ethylpyridin-2-amine (CAS: 1446182-93-9) , a specialized building block designed to enhance selectivity and metabolic stability profiles beyond standard aminopyridines.

While the 2-amino group and pyridine nitrogen anchor the molecule to the kinase hinge region via hydrogen bonding, the 5-chloro and 6-ethyl substituents play pivotal roles in filling hydrophobic pockets and inducing conformational constraints that differentiate target kinases from the broader kinome.

Chemical Profile & Structural Rationale

Compound Specifications
PropertyDetail
Chemical Name 5-Chloro-6-ethylpyridin-2-amine
CAS Number 1446182-93-9
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine N), reduced basicity due to 5-Cl electron withdrawal
Mechanistic Role in Kinase Binding

The efficacy of this scaffold relies on a precise "Lock-and-Key" interaction within the ATP-binding pocket:

  • Canonical Hinge Binding (The Anchor):

    • The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the kinase hinge residue (e.g., Met, Glu, or Leu).

    • The 2-Amino Group (C2-NH2) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl oxygen of the hinge residue.

  • The 5-Chloro Substituent (Hydrophobic Fill):

    • Function: Fills the hydrophobic "Gatekeeper" pocket or the solvent-accessible region immediately adjacent to the hinge.

    • Benefit: Halogen bonding and lipophilic interactions increase potency. The chlorine atom also blocks metabolic oxidation at the 5-position, a common clearance liability for pyridines.

  • The 6-Ethyl Substituent (Selectivity Filter):

    • Function: Unlike a simple methyl group, the ethyl group introduces significant steric bulk and rotational entropy penalties.

    • Selectivity Mechanism: It clashes with kinases possessing a "tight" solvent front or restricted ribose pocket. Conversely, it locks the inhibitor into a specific atropisomeric conformation when coupled to a core scaffold, favoring binding to kinases that can accommodate this twisted geometry (e.g., certain mutants of ALK, ROS1, or CDK families).

Visualization: Structural Logic & Workflow

Figure 1: Pharmacophore & Synthesis Workflow

Caption: The diagram below illustrates the dual-role of the scaffold in binding (left) and the standard Buchwald-Hartwig coupling workflow (right).

KinaseScaffold cluster_0 Binding Mode (ATP Pocket) cluster_1 Synthetic Workflow Hinge Kinase Hinge Region (Backbone CO & NH) Scaffold 5-Cl-6-Et-Pyridin-2-amine Scaffold->Hinge H-Bonds (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket 5-Cl Interaction Steric Solvent Front (Steric Clash Zone) Scaffold->Steric 6-Et Exclusion Start Core Scaffold (Ar-X, X=Cl/Br) Catalyst Pd(OAc)2 / Xantphos Cs2CO3, Dioxane Start->Catalyst Reagent 5-Cl-6-Et-Pyridin-2-amine Reagent->Catalyst Product Coupled Kinase Inhibitor Catalyst->Product 100°C, 2-12h

Application Protocol: Chemical Synthesis

The primary utility of 5-Chloro-6-ethylpyridin-2-amine is as a nucleophile in Buchwald-Hartwig Cross-Coupling reactions to attach it to a heteroaromatic core (e.g., pyrimidine, triazine, or quinoline).

Protocol: Palladium-Catalyzed C-N Coupling

Objective: Couple 5-Chloro-6-ethylpyridin-2-amine to a halogenated core scaffold (Ar-Cl).

Materials:

  • Amine: 5-Chloro-6-ethylpyridin-2-amine (1.2 equivalents)

  • Electrophile: Aryl Chloride/Bromide Core (1.0 equivalent)

  • Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂ (0.1 eq)

  • Ligand: Xantphos (0.1 eq) or BrettPhos (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under argon flow, charge a microwave vial or pressure tube with the Electrophile (1.0 mmol), Amine (1.2 mmol, 188 mg), Base (2.0 mmol), Catalyst , and Ligand .

  • Solvation: Add anhydrous 1,4-Dioxane (5–10 mL). Sparge with argon for 5 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).

  • Reaction: Seal the vessel. Heat to 100°C for 4–12 hours (or 140°C for 30 min in a microwave reactor).

  • Monitoring: Monitor by LC-MS. The 6-ethyl group may slightly retard the reaction rate compared to a methyl variant due to steric hindrance; extended time may be required.

  • Workup: Cool to room temperature. Filter through a pad of Celite® to remove inorganic salts and palladium residue. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The product typically elutes later than the starting aryl halide due to the polarity of the aminopyridine.

Critical Note: The 6-ethyl group creates steric bulk near the coupling site. If yields are low with Xantphos, switch to BrettPhos or RuPhos , which are designed for sterically demanding amines.

Application Protocol: Biochemical Kinase Assay

Once synthesized, the inhibitor must be validated. The following protocol uses a standard ADP-Glo™ (Promega) format, which is robust for measuring IC50 values.

Protocol: Determination of IC50

Materials:

  • Kinase: Recombinant Kinase of interest (e.g., ALK, ROS1, CDK9).

  • Substrate: Peptide substrate specific to the kinase (e.g., Poly(Glu,Tyr) 4:1).

  • ATP: Ultra-pure ATP (concentration = Km_app of the kinase).

  • Inhibitor: The coupled product containing the 5-Chloro-6-ethylpyridin-2-amine moiety.

  • Detection: ADP-Glo™ Kinase Assay Kit.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10mM stock of the inhibitor in 100% DMSO. Perform a 3-fold serial dilution in DMSO (10 points) to generate a dose-response curve.

  • Reaction Assembly (384-well plate):

    • Add 1 µL of compound (diluted in 1x Kinase Buffer) to the well.

    • Add 2 µL of Kinase Enzyme solution. Incubate for 10 min at RT (allows inhibitor to bind the hinge).

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination & Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis: Measure Luminescence. Plot RLU vs. log[Inhibitor]. Fit data to a specific sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Self-Validation Check:

  • Z-Factor: Ensure Z' > 0.5 using High Control (DMSO) and Low Control (No Enzyme).

  • Reference: Run a known inhibitor (e.g., Crizotinib for ALK) alongside to verify assay performance.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Coupling Yield Steric hindrance from 6-Ethyl group.Switch ligand to BrettPhos G3 precatalyst. Increase temp to 120°C.
Inhibitor Inactive 6-Ethyl group clashing with Gatekeeper.Check crystal structure of target.[1] If the gatekeeper is large (e.g., Methionine), the ethyl group might be too bulky. Switch to 6-Methyl or 6-H.
Poor Solubility High lipophilicity (Cl + Et).Introduce solubilizing groups (piperazine, morpholine) on the core scaffold (not the aminopyridine head).

References

  • Structural Basis of Kinase Inhibition

    • Title: Structure–Activity Rel
    • Source: Journal of Medicinal Chemistry.[2][3]

    • Context: Describes the canonical binding mode of aminopyridines to the kinase hinge region.
    • URL:[Link]

  • Synthetic Methodology (Buchwald Coupling)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides.
    • Source: Chemical Reviews.
    • Context: Definitive guide for coupling sterically hindered amines like 6-substituted-2-aminopyridines.
    • URL:[Link]

  • Selectivity in Kinase Inhibitors

    • Title: A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[4]

    • Source: Bioorganic & Medicinal Chemistry.[3][4][5][6]

    • Context: Highlights how 2- and 6-position substitutions on the aminopyridine ring drive selectivity profiles.
    • URL:[Link]

  • Compound Data

    • Title: 5-Chloro-6-ethylpyridin-2-amine (CAS 1446182-93-9) Entry.[7][8]

    • Source: PubChem / Chemical Vendors.[9]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis &amp; Yield Optimization of 5-Chloro-6-ethylpyridin-2-amine

Core Directive: The Challenge of Selectivity Synthesizing 5-Chloro-6-ethylpyridin-2-amine presents a classic conflict in heteroaromatic substitution: Regioselectivity vs. Reactivity .[1] The amino group at C2 is a strong...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Challenge of Selectivity

Synthesizing 5-Chloro-6-ethylpyridin-2-amine presents a classic conflict in heteroaromatic substitution: Regioselectivity vs. Reactivity .[1]

The amino group at C2 is a strong activating group, directing electrophiles to the C3 (ortho) and C5 (para) positions.[1] While C5 is electronically favored, the ethyl group at C6 introduces steric bulk that can kinetically hinder attack at C5, potentially increasing the formation of the unwanted C3-isomer or leading to over-chlorination (3,5-dichloro impurity).[1]

This guide prioritizes N-Chlorosuccinimide (NCS) protocols over elemental chlorine gas. While Cl₂ is cheaper, it is aggressive and frequently results in "tarry" polymerization and inseparable di-chloro byproducts, crashing the isolated yield.[1]

Reaction Mechanism & Pathway Analysis

To fix yield, you must visualize the competition.[1] The diagram below illustrates the electronic and steric landscape of the substrate.[1]

ReactionPathway cluster_legend Yield Killers SM Starting Material 6-Ethylpyridin-2-amine Complex Sigma-Complex (Transition State) SM->Complex + NCS (Acetonitrile, <25°C) P_Target TARGET (Major) 5-Chloro-6-ethylpyridin-2-amine (Para-attack) Complex->P_Target Fast (Electronic Pref) P_Ortho IMPURITY (Minor) 3-Chloro-6-ethylpyridin-2-amine (Ortho-attack) Complex->P_Ortho Slow (Steric/Electronic) P_Di IMPURITY (Critical) 3,5-Dichloro-6-ethylpyridin-2-amine (Over-chlorination) P_Target->P_Di + Excess NCS or High Temp P_Ortho->P_Di + Excess NCS Warning Ethyl group at C6 hinders C5 slightly, but C5 remains preferred over C3. Main risk is over-chlorination.

Figure 1: Electrophilic Aromatic Substitution pathway showing the competition between the desired C5-chlorination and the C3/di-chloro side reactions.[1][2][3]

Optimized Protocol: The NCS/Acetonitrile System

This protocol is designed for high-purity isolation (95%+), minimizing the need for difficult chromatographic separations.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
6-Ethylpyridin-2-amine Substrate1.0Must be dry (<0.5% water).[1]
N-Chlorosuccinimide (NCS) Reagent1.0 - 1.05Recrystallize NCS if yellow/aged.[1]
Acetonitrile (MeCN) Solvent10-15 VolPolar aprotic promotes selectivity.
Ammonium Acetate Catalyst0.1 (10 mol%)Mild proton source; accelerates rate without harsh acidity.[1]
Step-by-Step Methodology
  • Preparation: Charge 6-ethylpyridin-2-amine (1.0 eq) and Ammonium Acetate (0.1 eq) into a reactor. Add Acetonitrile (10 volumes).

  • Temperature Control: Cool the solution to 0–5°C .

    • Why? Lower temperature suppresses the formation of the 3,5-dichloro impurity, which has a higher activation energy than the mono-chlorination.[1]

  • Addition: Dissolve NCS (1.02 eq) in Acetonitrile (5 volumes) and add it dropwise over 60–90 minutes.

    • Critical: Do not dump NCS as a solid.[1] High local concentration causes immediate over-chlorination.

  • Reaction: Allow to warm to 20°C (Room Temp) and stir for 4–6 hours.

    • Monitoring: Check HPLC/TLC. If SM > 2%, add 0.02 eq NCS.[1] Do not exceed 1.1 eq total.

  • Quench: Add 10% Sodium Thiosulfate solution (5 volumes) to destroy unreacted NCS.

  • Workup: Remove MeCN under vacuum. Extract aqueous residue with Ethyl Acetate.[4] Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification (The Yield Maker):

    • If 3,5-dichloro < 5%: Recrystallize from Hexane/Ethanol (9:1) .[1] The di-chloro impurity is more soluble in ethanol and will stay in the mother liquor.[1]

Troubleshooting Center (FAQs)

Issue 1: "I am seeing >10% of the 3,5-dichloro impurity."

Diagnosis: Over-chlorination due to excess reagent or high temperature. Corrective Actions:

  • Stoichiometry Check: Ensure you are not using >1.05 eq of NCS. Commercial NCS can degrade; titrate it or use fresh reagent.[1]

  • Addition Rate: Slow down the NCS addition. If the local concentration of NCS is high relative to the substrate, the product (5-Cl) competes for the reagent.[1]

  • Solvent Switch: Switch from DMF to Acetonitrile . DMF can sometimes accelerate the second chlorination step due to higher polarity.[1]

Issue 2: "The reaction stalls at 80% conversion."

Diagnosis: Protonation of the pyridine ring.[1] Explanation: As the reaction proceeds, succinimide is formed.[1] In some solvent systems, acidic byproducts can protonate the pyridine nitrogen.[1] The pyridinium ion is strongly deactivated towards electrophilic attack.[1] Corrective Actions:

  • Add a Buffer: The ammonium acetate in the protocol above helps prevents this.[1] Alternatively, add 1.0 eq of solid NaHCO₃ to the reaction mixture to scavenge protons.[1]

Issue 3: "My product is a sticky oil, not a solid."

Diagnosis: Presence of succinimide or residual solvent.[1] Corrective Actions:

  • Water Wash: Succinimide is water-soluble.[1][5] Ensure the organic extraction is washed thoroughly with water (3x).[1]

  • HCl Salt Formation: If the free base is oily, dissolve in ether and bubble HCl gas (or add HCl/dioxane) to precipitate the 5-Chloro-6-ethylpyridin-2-amine hydrochloride salt .[1] This purifies the compound instantly.[1]

Diagnostic Decision Tree

Use this flow to determine the next step in your experiment.

Troubleshooting Start Analyze Crude Reaction Mixture (HPLC/LCMS) Check_Di Is 3,5-Dichloro > 5%? Start->Check_Di Yes_Di CRITICAL ERROR: Over-chlorination. 1. Recrystallize (EtOH/Hex). 2. Next run: Lower Temp & Slower Addition. Check_Di->Yes_Di Yes No_Di No_Di Check_Di->No_Di No Check_SM Is Starting Material > 5%? Yes_SM Stalled Reaction. 1. Add 0.05 eq NCS. 2. Check pH (ensure not acidic). Check_SM->Yes_SM Yes No_SM SUCCESS: Proceed to Workup. Wash w/ Na2S2O3 (remove oxidant) Wash w/ Water (remove succinimide). Check_SM->No_SM No No_Di->Check_SM

Figure 2: Decision logic for reaction monitoring and purification.

Alternative Route: Oxidative Chlorination (Cost-Down)[1]

For multi-kilogram scales where NCS is cost-prohibitive, use the H₂O₂/HCl system.[1] Note that this requires glass-lined reactors due to corrosion.[1]

  • Dissolve 6-ethylpyridin-2-amine in 15% HCl (aq).

  • Heat to 40°C.

  • Add 30% Hydrogen Peroxide (H₂O₂) dropwise.

    • Mechanism:[1][3][6] Oxidizes HCl to generate "Cl⁺" equivalent in situ.[1]

  • Risk: This method is less regioselective than NCS. You must stop the reaction at 90% conversion to avoid the di-chloro impurity.

References

  • Regioselective Chlorination of 2-Aminopyridines

    • Title: "Highly Selective Synthesis of 2-Amino-5-chloropyridine."[1][6]

    • Source: Patent US3985759A (and related modern adaptations).[1]

    • URL:

  • NCS Activation & Mechanism

    • Title: "Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activ
    • Source:Chemical Communications, 2011.[1]

    • URL:

  • General Synthesis of 2-Amino-5-chloro-6-alkylpyridines

    • Title: "Process for preparing 2-amino-5-chloropyridine."[1][2][3][5][6]

    • Source: CN106432069A.
    • URL:

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-6-ethylpyridin-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 5-Chloro-6-ethylpyridin-2-amine. As a substituted 2-aminopyridine, this c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 5-Chloro-6-ethylpyridin-2-amine. As a substituted 2-aminopyridine, this compound presents specific challenges that require a systematic and mechanistically informed approach to achieve successful solubilization for various experimental applications. This document offers troubleshooting workflows, detailed protocols, and answers to frequently asked questions to navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of 5-Chloro-6-ethylpyridin-2-amine.

Q1: What are the expected solubility properties of 5-Chloro-6-ethylpyridin-2-amine?

A1: Based on its chemical structure—a pyridine ring with a halogen, an alkyl group, and an amino group—5-Chloro-6-ethylpyridin-2-amine is expected to be a crystalline solid at room temperature. Its solubility profile is characterized by:

  • Poor Aqueous Solubility: The hydrophobic ethyl and chloro groups contribute to low solubility in neutral aqueous buffers.

  • Weakly Basic Nature: The 2-amino group and the pyridine nitrogen are basic centers. This means its aqueous solubility is highly dependent on pH.

  • Good Solubility in Polar Organic Solvents: It is predicted to be soluble in polar organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.[1][2][3] The parent compound, 2-aminopyridine, is known to be soluble in alcohol, benzene, and ether.[4][5][6]

Q2: I'm having trouble dissolving the compound in my aqueous biological buffer (e.g., PBS pH 7.4). What should I try first?

A2: The most direct approach for aqueous buffers is a two-step strategy:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Dilute into Aqueous Buffer: Perform a serial dilution of the organic stock into your final aqueous buffer. It is critical to ensure vigorous mixing during dilution to minimize localized high concentrations that can cause immediate precipitation. If precipitation still occurs, reducing the final concentration or incorporating a co-solvent or surfactant may be necessary.

Q3: My compound precipitates from the aqueous buffer over time or upon freeze-thaw. How can I prevent this?

A3: Precipitation upon standing or during freeze-thaw cycles indicates that the solution is supersaturated and thermodynamically unstable. To mitigate this:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration that is below the compound's equilibrium solubility in the final buffer system.

  • Utilize pH Adjustment: For a weakly basic compound, lowering the pH of the buffer will increase solubility.[7][8] Determine the lowest pH your experiment can tolerate and test solubility under those conditions.

  • Incorporate Solubilizing Excipients: Adding a small percentage of a biocompatible surfactant (e.g., 0.1% Tween-80) or a co-solvent (e.g., 1-5% ethanol or PEG 400) to the final aqueous buffer can help maintain solubility.[9][10]

Q4: Is salt formation a viable commercial-scale strategy to improve the aqueous solubility of this compound?

A4: Yes, salt formation is a classic and highly effective technique for increasing the solubility of compounds with ionizable groups.[8][11] Since 5-Chloro-6-ethylpyridin-2-amine is basic, it can be reacted with a pharmaceutically acceptable acid (e.g., HCl, methanesulfonic acid, tartaric acid) to form a more water-soluble salt. This approach is particularly valuable in drug development for creating stable, soluble formulations for in vivo studies.

Section 2: Troubleshooting Workflows & Protocols

For researchers facing persistent solubility issues, a systematic approach is essential. This section provides a logical workflow and detailed experimental protocols.

Solubility Enhancement Workflow

The following diagram outlines a decision-making process for systematically addressing solubility challenges with 5-Chloro-6-ethylpyridin-2-amine.

G cluster_0 Phase 1: Initial Assessment & Stock Preparation cluster_1 Phase 2: Aqueous Formulation Troubleshooting start Compound Received sol_test Determine Solubility in 100% DMSO start->sol_test stock_prep Prepare Concentrated Stock (10-50 mM in DMSO) sol_test->stock_prep precip_check Precipitation upon dilution in aqueous buffer? stock_prep->precip_check precip_check_yes Yes precip_check->precip_check_yes precip_check_no No precip_check->precip_check_no ph_adjust Guide 1: pH Adjustment precip_check_yes->ph_adjust success Solution is Stable Proceed with Experiment precip_check_no->success cosolvent Guide 2: Co-solvent Screening ph_adjust->cosolvent If pH modification is insufficient or not experimentally viable surfactant Guide 3: Surfactant Addition cosolvent->surfactant If precipitation persists at low co-solvent levels

Caption: Decision workflow for troubleshooting the solubility of 5-Chloro-6-ethylpyridin-2-amine.

Guide 1: Protocol for pH-Dependent Solubility Screening

This protocol helps determine if adjusting the pH of the aqueous medium can sufficiently solubilize the compound.

Principle: As a weak base, 5-Chloro-6-ethylpyridin-2-amine will become protonated and form a more soluble cationic salt at a pH below its pKa. This method aims to identify the optimal pH for solubilization.[7][8]

Methodology:

  • Prepare a series of buffers: Create a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers appropriate for your experimental range (e.g., citrate for lower pH, phosphate for neutral pH).

  • Prepare a concentrated stock: Dissolve the compound in 100% DMSO to a concentration of 20 mM.

  • Dilute into buffers: Add 5 µL of the 20 mM DMSO stock to 995 µL of each buffer to achieve a final concentration of 100 µM. This keeps the final DMSO concentration at a low 0.5%.

  • Equilibrate: Vortex each solution briefly and let them equilibrate at room temperature for 1-2 hours.

  • Observe: Visually inspect each tube for signs of precipitation against a dark background.

  • (Optional) Quantify: For a more precise measurement, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes. Carefully collect the supernatant and measure the concentration of the soluble compound using HPLC-UV or UV-Vis spectroscopy.

Guide 2: Protocol for Co-solvent System Screening

This protocol is for situations where pH adjustment is not feasible or sufficient.

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar or lipophilic compounds.[7][9][10]

Methodology:

  • Select Co-solvents: Choose a panel of pharmaceutically relevant co-solvents. See the data table below for suggestions.

  • Prepare Co-solvent/Buffer Mixtures: For each selected co-solvent, prepare mixtures with your primary aqueous buffer (e.g., PBS pH 7.4) at final co-solvent concentrations of 1%, 5%, and 10% (v/v).

  • Prepare a concentrated stock: Dissolve the compound in 100% DMSO to a concentration of 20 mM.

  • Add Compound: Add the compound from the DMSO stock to each co-solvent/buffer mixture to your desired final concentration (e.g., 100 µM).

  • Equilibrate and Observe: Vortex each solution and let them stand for 1-2 hours. Visually inspect for precipitation.

Data Recording Table:

Co-solvent1% (v/v)5% (v/v)10% (v/v)Notes
EthanolSoluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateBiocompatible, but can affect enzyme activity.
Propylene GlycolSoluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateCommon in parenteral formulations.
PEG 400Soluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateLow toxicity, widely used.
DMSOSoluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateHigh solubilizing power, but can have biological effects.
Guide 3: Advanced Solubilization Strategies

If the above methods are insufficient, more advanced formulation techniques may be required, particularly for in vivo applications.

  • Micronization: This physical process reduces the particle size of the solid compound.[7][10] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which can lead to a faster dissolution rate, although it does not alter the equilibrium solubility.[9]

  • Surfactant-based Systems (Micellar Solubilization): Surfactants like Tween-80 or Cremophor EL form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, significantly increasing their apparent solubility.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water and increasing its solubility.[9][11]

Section 3: Summary of Recommended Solvents

ApplicationSolvent / SystemTypical Concentration RangeRationale & Considerations
High-Concentration Stock Solution 100% Dimethyl Sulfoxide (DMSO)10 - 100 mMExcellent solubilizing power for a wide range of organic compounds. Ensure use of anhydrous grade and store with desiccant.
100% Ethanol10 - 50 mMGood alternative to DMSO. Can be more compatible with certain cell types, but is more volatile.
100% N,N-Dimethylformamide (DMF)10 - 100 mMHigh boiling point and strong solubilizing power, similar to DMSO.
Aqueous Working Solutions (In Vitro) pH-Adjusted BufferspH < 6.0Utilizes the basicity of the molecule to form a soluble salt. Verify that the lower pH does not affect the assay.
Co-solvent/Buffer Mixture1-5% (v/v)Balances solubility enhancement with minimal impact on the biological system. DMSO, Ethanol, and PEG 400 are common choices.
Surfactant-Containing Buffer0.01 - 0.1% (v/v)Useful for preventing precipitation of "sticky" compounds. Tween-80 is a common non-ionic choice.

References

  • Jadhav, P., & Sharma, Y. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Ansari, M. J. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sharma, D., & Singh, G. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Kumar, S., & Singh, P. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. Indo American Journal of Pharmaceutical Research.
  • Li, A., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • Thermo Scientific Chemicals. 2-Aminopyridine, 99+%. Fisher Scientific.
  • CymitQuimica. CAS 36936-23-9: 5-chloro-6-methylpyridin-2-amine. CymitQuimica.
  • ChemicalBook. 2-Aminopyridine | 504-29-0. ChemicalBook.
  • PubChem. 2-Aminopyridine.
  • ChemicalBook. 5-chloro-N-methylpyridin-2-amine CAS#: 4214-80-6. ChemicalBook.
  • ChemicalBook. 4214-80-6(5-chloro-N-methylpyridin-2-amine) Product Description. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopic Salts of 5-Chloro-6-ethylpyridin-2-amine

Document ID: TSC-2026-02-PYR-HYGRO Disclaimer: This document provides general guidance for handling hygroscopic salts. While tailored to the structural class of 5-Chloro-6-ethylpyridin-2-amine, researchers must consult t...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-PYR-HYGRO

Disclaimer: This document provides general guidance for handling hygroscopic salts. While tailored to the structural class of 5-Chloro-6-ethylpyridin-2-amine, researchers must consult the specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) for their exact salt form before commencing any work.

Introduction

5-Chloro-6-ethylpyridin-2-amine is an ionizable molecule suitable for salt formation, a critical strategy in drug development to optimize physicochemical properties.[][2][3] However, the introduction of ionic character, particularly in amine salts, can significantly increase a compound's affinity for atmospheric moisture—a property known as hygroscopicity.[4][5]

Moisture uptake can induce a cascade of undesirable physical and chemical changes.[6][7][8] These include alterations in crystal structure, deliquescence (dissolving in absorbed water), caking, and impaired flowability, which complicate manufacturing processes like powder milling and capsule filling.[4][9][10] Furthermore, the presence of water can accelerate chemical degradation through hydrolysis, leading to loss of potency and the formation of impurities.[6][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, characterize, and effectively manage the challenges associated with the hygroscopic nature of 5-Chloro-6-ethylpyridin-2-amine salts.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of hygroscopic salts.

Problem Encountered Probable Cause(s) Recommended Solutions & Explanations
Unstable, continuously increasing mass reading on the analytical balance. The compound is actively adsorbing moisture from the laboratory atmosphere.[9][11]Primary Action: Move the weighing operations into a controlled, low-humidity environment such as a glove box or a nitrogen-purged balance enclosure.[9] Secondary Action: If a controlled environment is unavailable, use the "weighing by difference" technique. Pre-weigh a sealed vial containing the compound, quickly transfer an approximate amount to the reaction vessel, and re-weigh the sealed vial. The difference represents the transferred mass.[9][12] This minimizes the sample's exposure time to ambient air.
Powder becomes clumpy, cakes, or "melts" upon removal from its container. The compound has a low critical relative humidity (RH) and is undergoing deliquescence. This indicates it is likely "very hygroscopic."Immediate Action: Tightly reseal the container and place it in a desiccator with a fresh, active desiccant (e.g., molecular sieves).[4][9] Procedural Control: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area inside a desiccator. This prevents condensation of moisture onto a cold powder sample.[9] All tools, such as spatulas, must be scrupulously dry.[9]
Inconsistent results in analytical assays (e.g., HPLC, NMR) or biological screens. 1. Inaccurate initial concentration: The weighed mass included an unknown amount of water, leading to a lower-than-calculated concentration of the active molecule.[9] 2. Chemical degradation: The compound may have undergone hydrolysis during storage or sample preparation.[6][10]Quantification: Determine the precise water content of the material using Karl Fischer titration, which is specific for water.[13] Adjust all concentration calculations based on this value, not just the gross weight. Stability Check: Re-analyze an older batch against a freshly opened one to check for new impurity peaks, which may indicate degradation.
Poor powder flow during formulation or filling processes. Inter-particle liquid bridges have formed due to moisture absorption, increasing surface tension and causing particles to adhere to each other and to equipment.[4]Environmental Control: Manufacturing and formulation steps should be conducted in a humidity-controlled environment (typically <40% RH, but compound-specific).[10][12] Formulation Strategy: Consider co-processing the active pharmaceutical ingredient (API) with hydrophobic excipients (e.g., magnesium stearate, fumed silica) that can act as glidants or preferentially adsorb moisture.[6][7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and how is it formally classified?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment via absorption or adsorption.[9][14] The European Pharmacopoeia (Ph. Eur.) provides a widely used classification system based on the percentage weight gain of a sample after being held at 25°C and 80% relative humidity (RH) for 24 hours.[14][15][16]

Hygroscopicity Classification% Weight Gain (w/w) at 25°C / 80% RHImplications for Handling
Non-hygroscopic ≤ 0.12%Standard laboratory practices are generally sufficient.
Slightly hygroscopic > 0.2% and < 2%Requires storage in tightly sealed containers. Monitor for clumping over time.
Hygroscopic ≥ 2% and < 15%Requires storage in a desiccator. Weighing and handling should be performed expeditiously.
Very hygroscopic ≥ 15%All handling must be done in a controlled low-humidity environment (e.g., glove box).[9] Special packaging with desiccants is necessary.[4][17]
Data sourced from the European Pharmacopoeia.[14][15][16][18]

Q2: How can I determine the hygroscopicity of a new 5-Chloro-6-ethylpyridin-2-amine salt?

A2: The gold-standard technique is Dynamic Vapor Sorption (DVS) .[19][20] DVS analysis measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas at varying levels of relative humidity and a constant temperature.[19][20][21] The resulting moisture sorption-desorption isotherm provides critical information on:

  • The hygroscopicity classification.[18]

  • The critical RH at which significant water uptake begins.

  • Whether water uptake is reversible or if it induces an irreversible change, such as a phase transition to a hydrate.[20]

  • The kinetics of water uptake.[19]

Q3: My compound is highly hygroscopic. What are my options during drug development?

A3: You have several strategic options, primarily focused on either protecting the current salt form or finding a better one.[6][7]

  • Formulation Strategies: This involves creating a protective barrier around the API. Common methods include film coating of tablets or encapsulation.[6][7] Co-processing with hydrophobic excipients can also mitigate moisture effects.[6]

  • Crystal Engineering (Co-crystallization): Forming a co-crystal with a non-ionic, stabilizing co-former can alter the crystal lattice to be less accommodating to water molecules, thereby reducing hygroscopicity.[6][7][22]

  • Salt Screening: This is often the most effective early-stage intervention. A comprehensive salt screening involves reacting the 5-Chloro-6-ethylpyridin-2-amine free base with a variety of pharmaceutically acceptable acids (counter-ions) to generate a library of different salts.[][2][23] Each salt will have a unique crystal structure and, consequently, different physicochemical properties, including hygroscopicity.[3] The goal is to identify a salt that balances desired properties like high solubility and stability with low hygroscopicity.[][3]

Q4: What is the best way to store a hygroscopic salt of 5-Chloro-6-ethylpyridin-2-amine?

A4: Proper storage is critical to maintain the integrity of the compound.

  • Primary Container: Always use a tightly sealed container, preferably made of glass or a low-permeability polymer.

  • Secondary Enclosure: The primary container should be stored inside a desiccator containing an active desiccant.[4][9] Monitor the desiccant's color indicator (if present) and regenerate or replace it regularly.

  • Highly Sensitive Materials: For extremely hygroscopic or deliquescent salts, the best practice is storage within a glove box under a dry, inert atmosphere (e.g., nitrogen or argon).[9]

  • Packaging: For final drug products, packaging must provide an adequate moisture barrier. This often involves foil-foil blisters or bottles with induction seals and desiccant canisters.[17]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Accurate Weighing of a Hygroscopic Salt

Objective: To accurately weigh a hygroscopic compound while minimizing moisture uptake.

Method: Weighing by Difference

  • Preparation: Place a sealed vial containing the hygroscopic salt, a clean spatula, and the receiving vessel (e.g., a round-bottom flask) into a desiccator and allow them to equilibrate to room temperature. This prevents moisture condensation.[11]

  • Initial Weighing: Place the sealed vial of the compound on the analytical balance and record its mass to the highest precision (M1).

  • Transfer: Remove the vial from the balance. Working quickly and efficiently, open the vial, transfer the approximate desired amount of powder to the receiving vessel using the spatula, and immediately and tightly reseal the vial.[9]

  • Final Weighing: Place the sealed vial back on the balance and record its new mass (M2).

  • Calculation: The mass of the transferred compound is M1 - M2 . This method ensures that any moisture adsorbed during the brief transfer does not affect the final calculated mass.

Workflow Diagram: Salt Form Screening & Selection

This diagram illustrates the decision-making process for selecting an optimal, non-hygroscopic salt form of an API like 5-Chloro-6-ethylpyridin-2-amine.

SaltScreeningWorkflow start Start: Ionizable API (5-Chloro-6-ethylpyridin-2-amine) counterion Select Diverse Set of Pharmaceutically Acceptable Counter-ions start->counterion screen Perform Small-Scale Salt Formation Screen (Various Solvents, Crystallization Methods) counterion->screen characterize Characterize Solid Hits: - Crystallinity (XRPD) - Salt Formation (NMR, etc.) screen->characterize hygro_screen Assess Hygroscopicity (DVS Analysis) characterize->hygro_screen decision Hygroscopicity Acceptable? (e.g., Slightly or Non-Hygroscopic) hygro_screen->decision solubility Evaluate Key Properties: - Aqueous Solubility - Dissolution Rate - Physical/Chemical Stability decision->solubility  Yes reformulate Re-evaluate Counter-ion List or Consider Co-crystal Screen decision->reformulate  No lead_select Select Lead Candidate(s) for Further Development solubility->lead_select end End: Optimized Salt Form lead_select->end reformulate->screen

Caption: Workflow for selecting an optimal salt form with low hygroscopicity.

Troubleshooting Diagram: Inconsistent Mass Readings

This flowchart provides a logical path to diagnose and solve the common issue of an unstable mass reading when weighing a powder.

WeighingTroubleshooting start Start: Mass reading is continuously increasing on balance check_env Is balance in a low-humidity environment (<40% RH)? start->check_env move_balance Action: Move balance to a dry box or humidity-controlled room. check_env->move_balance No check_tech Are you using the 'Weighing by Difference' technique? check_env->check_tech Yes move_balance->check_tech use_diff Action: Adopt 'Weighing by Difference' technique to minimize exposure. check_tech->use_diff No check_temp Did the sample container equilibrate to room temp in a desiccator? check_tech->check_temp Yes use_diff->check_temp acclimate Action: Allow container to acclimate to room temp inside a desiccator before weighing. check_temp->acclimate No solved Problem Solved: Accurate weighing achieved. check_temp->solved Yes acclimate->solved

Caption: Troubleshooting flowchart for unstable analytical balance readings.

References

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Available at: [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Available at: [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]

  • ResearchGate. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Available at: [Link]

  • Veeprho. (2025). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Available at: [Link]

  • Jenck, J. (n.d.). DVS Application Note 101. Surface Measurement Systems. Available at: [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Available at: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Available at: [Link]

  • Unchained Labs. (2025). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Available at: [Link]

  • MDPI. (2025). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Available at: [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Available at: [Link]

  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available at: [Link]

  • richpacking020.com. (2022). Hygroscopic Problems Of Capsule Filled Powders. Available at: [Link]

  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Available at: [Link]

  • ACS Publications. (2024). Characterization, Solubility, and Hygroscopicity of BMS-817399. Available at: [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Available at: [Link]

  • Enantia. (n.d.). Solid Form Screening. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Pharmaceutical Technology. (2026). Salt Selection in Drug Development. Available at: [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. Available at: [Link]

  • Improved Pharma. (2021). Salt Screening. Available at: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Scale-Up for 5-Chloro-6-ethylpyridin-2-amine Production

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-6-ethylpyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-6-ethylpyridin-2-amine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this vital intermediate from bench-scale discovery to larger-scale production. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols grounded in established chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Section 1: Foundational Scale-Up Challenges

Q1: What are the most common challenges encountered when scaling up substituted pyridine syntheses?

A1: Transitioning from a lab-scale (grams) to a pilot or manufacturing scale (kilograms) introduces complexities that can significantly impact yield, purity, and safety.[1] Key challenges include:

  • Exotherm and Heat Management: Reactions that are easily managed in a round-bottom flask can become dangerously exothermic in a large reactor. Poor heat dissipation can lead to side reactions, product degradation, and thermal runaway.[2]

  • Mixing and Mass Transfer: Inadequate mixing in large vessels leads to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and the formation of impurities.[2]

  • Impurity Profile Changes: The impurity profile often changes upon scale-up. Longer reaction times and temperature variations can promote the formation of new or previously insignificant side-products, such as over-chlorinated species.[2][3]

  • Product Isolation and Purification: Techniques like column chromatography that are feasible at the lab scale are often impractical for large quantities. Developing scalable crystallization and isolation procedures is critical.[2]

  • Safety and Reagent Handling: Managing large volumes of hazardous reagents, such as chlorinating agents and acidic solutions, requires robust engineering controls and safety protocols.[4][5]

Q2: My reaction yield dropped significantly after increasing the batch size. What is the likely cause?

A2: A drop in yield during scale-up is a classic problem, often pointing to issues with heat and mass transfer.[2] In a larger reactor, the surface-area-to-volume ratio decreases, making it harder to efficiently add or remove heat. If your reaction is exothermic, the internal temperature may be rising higher than your probe indicates, leading to decomposition. Similarly, inefficient stirring can prevent reagents from mixing properly, causing the reaction to stall or favor side reactions.

Q3: How does the choice of a chlorinating agent impact the scalability of 5-Chloro-6-ethylpyridin-2-amine synthesis?

A3: The choice of chlorinating agent is critical for both selectivity and safety at scale.

  • Gaseous Chlorine (Cl₂): While cost-effective, it poses significant handling risks and can lead to over-chlorination, forming di- and tri-chlorinated impurities.[3] Its use requires specialized equipment for safe dosing and scrubbing of excess gas.

  • N-Chlorosuccinimide (NCS): NCS is a solid, making it easier and safer to handle than chlorine gas. However, it is more expensive, which can be a major drawback for large-scale production. Dichlorinated byproducts can still be an issue.[6]

  • Hydrochloric Acid / Oxidant Systems: Using systems like HCl with an oxidant (e.g., H₂O₂, NaClO) can be a safer and more cost-effective alternative to gaseous chlorine.[7] These systems generate the active chlorinating species in situ, allowing for better control over the reaction.

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues you may encounter.

Problem 1: Low yield of 5-Chloro-6-ethylpyridin-2-amine and significant recovery of starting material.

  • Possible Cause A: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor mixing. On a larger scale, reaction kinetics can slow down.[2]

    • Solution:

      • Monitor Reaction Progress: Use in-process controls (IPC) like TLC or LC-MS to track the consumption of the starting material (6-ethylpyridin-2-amine).

      • Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on reaction rate and impurity formation.

      • Improve Agitation: Ensure the stirring is vigorous enough to maintain a homogeneous mixture. For larger vessels, evaluate the stirrer design (e.g., anchor vs. pitched-blade turbine).

  • Possible Cause B: Work-up Issues. The product may be lost during the aqueous work-up, especially if the pH is not optimal for extraction. Aminopyridines can have significant water solubility, particularly when protonated at low pH.[8]

    • Solution:

      • pH Adjustment: After quenching the reaction, carefully basify the aqueous solution to a pH > 8 to ensure the amine is in its free base form before extraction.[7]

      • Solvent Selection: Use an appropriate organic solvent for extraction. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions (e.g., 3x) to ensure complete recovery.[7]

Problem 2: Formation of 3,5-dichloro-6-ethylpyridin-2-amine impurity.

  • Possible Cause: Over-chlorination. The electron-donating amino group activates the pyridine ring, making it susceptible to a second chlorination, typically at the 3-position. This is exacerbated by high temperatures and excess chlorinating agent.

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be needed, but a large excess should be avoided.

      • Use a Strongly Acidic Medium: Performing the chlorination in a strongly acidic medium (e.g., concentrated sulfuric acid) can protonate the pyridine nitrogen. This deactivates the ring towards further electrophilic substitution, significantly improving the selectivity for mono-chlorination.[3]

      • Temperature Control: Maintain a low and consistent reaction temperature (e.g., 10-25°C) during the addition of the chlorinating agent to minimize side reactions.[7]

Problem 3: Product isolation is difficult, resulting in an oily or impure solid.

  • Possible Cause A: Inefficient Crystallization. The chosen solvent system may not be optimal for inducing crystallization, or residual impurities may be inhibiting crystal formation.

    • Solution:

      • Solvent Screening: Perform a systematic screening of solvents and anti-solvents to find a system that provides high recovery of crystalline material with good purity. Common choices include isopropanol, ethanol, or heptane/ethyl acetate mixtures.

      • Purification Prior to Crystallization: If the crude product is highly impure, consider a preliminary purification step, such as a slurry in a non-polar solvent to remove non-polar impurities, before attempting crystallization.

  • Possible Cause B: Residual Solvents or Water.

    • Solution:

      • Drying: Ensure the isolated product is dried thoroughly under vacuum at an appropriate temperature to remove all residual solvents. Check for residual water, which can make the product gummy.

Visualizing the Process

Plausible Synthesis Pathway

The following diagram outlines a common and scalable approach for the synthesis of 5-Chloro-6-ethylpyridin-2-amine via oxidative chlorination of the corresponding aminopyridine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Work-up & Isolation A 6-Ethylpyridin-2-amine B Reaction Mixture (in Conc. HCl) A->B Add to HCl C 5-Chloro-6-ethylpyridin-2-amine (Crude Product) B->C Add NaClO solution @ 10-25°C D Quench Reaction C->D Process Transfer E Basify with NaOH (pH > 8) D->E Control pH F Extract with Organic Solvent E->F Phase Separation G Crystallize & Dry F->G Solvent Removal H Final Product G->H QC Analysis

Caption: A typical workflow for the synthesis and isolation of the target compound.

Troubleshooting Workflow: Low Product Yield

This decision tree helps diagnose and resolve common causes of low yield during scale-up.

G Start Low Yield Observed During Scale-Up CheckIPC Analyze In-Process Control (IPC) Samples (TLC/LCMS) Start->CheckIPC IPC_Result Starting Material (SM) Remaining? CheckIPC->IPC_Result Workup_Check Analyze Aqueous & Organic Layers Post-Extraction IPC_Result->Workup_Check No Optimize_Reaction Optimize Reaction: - Increase Temperature - Extend Reaction Time - Improve Agitation IPC_Result->Optimize_Reaction Yes Product_In_Aq Product Found in Aqueous Layer? Workup_Check->Product_In_Aq Optimize_Workup Optimize Work-up: - Ensure pH > 8 Before Extraction - Increase Extraction Volume - Use Different Solvent Product_In_Aq->Optimize_Workup Yes Other_Issue Investigate Other Issues: - Reagent Quality - Product Degradation Product_In_Aq->Other_Issue No Success Yield Improved Optimize_Reaction->Success Optimize_Workup->Success

Caption: A decision tree for troubleshooting low yield in chemical synthesis.

Experimental Protocols

Protocol 1: Scalable Synthesis of 5-Chloro-6-ethylpyridin-2-amine

This protocol is based on an oxidative chlorination method, which offers advantages in safety and cost at scale.[7]

Reagents & Equipment:

  • 6-ethylpyridin-2-amine (1.0 eq)

  • Concentrated Hydrochloric Acid (~12 M)

  • Sodium Hypochlorite Solution (e.g., 10-15% w/v)

  • Sodium Hydroxide Solution (e.g., 5 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Jacketed reactor with overhead stirrer, temperature probe, and addition funnel

Procedure:

  • Charge Reactor: Charge the jacketed reactor with 6-ethylpyridin-2-amine (1.0 eq).

  • Acidification: Under vigorous stirring, slowly add concentrated hydrochloric acid. An exotherm will be observed; maintain the internal temperature below 30°C. Stir the resulting slurry for 30 minutes.

  • Cooling: Cool the reactor contents to 10°C.

  • Chlorination: Slowly add the sodium hypochlorite solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 25°C. The rate of addition is critical for controlling the exotherm and selectivity.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 25°C for 4-6 hours. Monitor the reaction progress by taking samples and analyzing via TLC or LC-MS until the starting material is consumed.

  • Work-up - Quench & Basification: Once the reaction is complete, cool the mixture to 10°C. Slowly and carefully add 5 M sodium hydroxide solution to adjust the pH to > 8. This step is highly exothermic and may release gases; ensure adequate venting and cooling.

  • Extraction: Transfer the mixture to a separatory funnel or extraction vessel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).

  • Crystallization: Slowly add a non-polar anti-solvent (e.g., heptane or hexanes) until the solution becomes cloudy.

  • Cooling: Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the solid product by filtration, wash the filter cake with a small amount of cold anti-solvent.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.

Data & Safety Summary

Table 1: Key Process Parameters and Scale-Up Impact
ParameterLab-Scale ObservationScale-Up Challenge & RationaleRecommended Action for Scale-Up
Temperature Easily controlled with an ice bath.Reduced surface-area-to-volume ratio makes heat removal inefficient, risking exotherm and side reactions.[2]Use a jacketed reactor with a reliable cooling system. Control reagent addition rate to manage heat generation.
Reagent Addition Rapid addition via pipette.Dropwise addition to a large volume can be slow; rapid addition can cause localized high concentrations and dangerous exotherms.Use a calibrated dosing pump for controlled, steady addition. Monitor internal temperature closely.
Mixing Magnetic stir bar provides adequate mixing.A magnetic stir bar is ineffective in large vessels. Inefficient mixing leads to poor mass and heat transfer.[2]Employ an overhead mechanical stirrer with an appropriate impeller design for the vessel geometry.
Work-up pH Adjusted quickly with a few mL of base.Adding large volumes of base is highly exothermic and requires careful control.Add base slowly with efficient cooling. Monitor pH and temperature simultaneously.
Safety Information
  • 5-Chloro-6-ethylpyridin-2-amine: The toxicological properties have not been fully investigated. May be harmful if swallowed or inhaled.[4] Causes skin and eye irritation.[5]

  • Handling Precautions:

    • Always work in a well-ventilated fume hood.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]

    • Facilities should be equipped with an eyewash station and a safety shower.[5]

    • Avoid creating dust when handling the solid material.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[4]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis. Benchchem.
  • Google Patents. (n.d.). Process for preparing 2-amino-5-chloropyridine.
  • ChemicalBook. (2024, October 23).
  • Guidechem. (2022, March 20). How to prepare 2-Amino-5-chloropyridine? - FAQ.
  • Fisher Scientific. (2025, December 18).
  • Patsnap Eureka. (2019, January 4). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
  • PureSynth. (2025, August 1). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them.
  • Reddit. (2024, September 21).
  • Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
  • LGC Standards. (2023, June 2).
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Chloro-6-ethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Indispensable Role of ¹H NMR in Heterocyclic Chemistry In the realm of drug discovery and development, the unambiguous determination of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of ¹H NMR in Heterocyclic Chemistry

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. For heterocyclic compounds, particularly substituted pyridines, ¹H NMR spectroscopy is an indispensable tool.[1][2] The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals provide a detailed roadmap of the molecular architecture. This guide will dissect the ¹H NMR spectrum of 5-Chloro-6-ethylpyridin-2-amine, a compound of interest due to its potential as a building block in pharmaceutical synthesis. By comparing its spectral data with those of simpler, related pyridine derivatives, we can gain a deeper understanding of how different substituents electronically influence the pyridine ring, a key aspect in designing molecules with desired properties.

¹H NMR Spectrum of 5-Chloro-6-ethylpyridin-2-amine: A Detailed Interpretation

The ¹H NMR spectrum of 5-Chloro-6-ethylpyridin-2-amine presents a unique set of signals that, when properly interpreted, reveal the precise arrangement of its atoms. Below is a summary of the experimental data, followed by a detailed analysis.

Table 1: ¹H NMR Data for 5-Chloro-6-ethylpyridin-2-amine (in CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
17.35d1H8.2H-4
26.30d1H8.2H-3
34.40br s2H--NH₂
42.65q2H7.6-CH₂-
51.25t3H7.6-CH₃

Analysis of Spectral Features:

  • Aromatic Protons (H-3 and H-4): The two doublets in the aromatic region are characteristic of two adjacent protons on a pyridine ring. The downfield shift of the signal at 7.35 ppm is attributed to the H-4 proton, which is deshielded by the electron-withdrawing effect of the adjacent chlorine atom. The upfield signal at 6.30 ppm corresponds to the H-3 proton. The coupling constant of 8.2 Hz is a typical value for ortho-coupling between protons on a pyridine ring.

  • Amino Protons (-NH₂): The broad singlet at 4.40 ppm, integrating to two protons, is characteristic of an amino group. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Ethyl Group Protons (-CH₂- and -CH₃): The quartet at 2.65 ppm and the triplet at 1.25 ppm are indicative of an ethyl group. The quartet, integrating to two protons, corresponds to the methylene (-CH₂) group, which is split by the three adjacent methyl protons. The triplet, integrating to three protons, is assigned to the methyl (-CH₃) group, split by the two adjacent methylene protons. The coupling constant of 7.6 Hz is consistent for this type of vicinal coupling.

Comparative ¹H NMR Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of 5-Chloro-6-ethylpyridin-2-amine, it is instructive to compare its ¹H NMR data with those of structurally related compounds. This comparison highlights the electronic influence of the chloro and ethyl substituents on the chemical shifts of the pyridine ring protons.

Table 2: Comparative ¹H NMR Data of Substituted Pyridines (Aromatic Region, in CDCl₃)

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)
2-Aminopyridine [3][4][5]6.557.386.458.05
2-Amino-5-chloropyridine [6][7][8]6.507.40-8.00
2-Amino-6-ethylpyridine 6.407.356.50-
5-Chloro-6-ethylpyridin-2-amine 6.307.35--

Key Observations and Insights:

  • Effect of the Chloro Group: Comparing 2-aminopyridine with 2-amino-5-chloropyridine, the introduction of the electron-withdrawing chlorine atom at the 5-position causes a downfield shift of the H-4 and H-6 protons due to its deshielding effect.[9]

  • Effect of the Ethyl Group: In 2-amino-6-ethylpyridine, the electron-donating ethyl group at the 6-position causes a slight upfield shift of the adjacent H-5 proton compared to 2-aminopyridine.

  • Combined Effects in 5-Chloro-6-ethylpyridin-2-amine: In our target molecule, the presence of both the chloro and ethyl groups leads to a distinct pattern. The H-4 proton resonates at a similar chemical shift to that in 2-amino-5-chloropyridine, indicating the dominant deshielding effect of the chlorine atom. The H-3 proton is shifted slightly upfield compared to the other analogs, likely due to the combined electronic effects of the adjacent amino and the more distant ethyl and chloro substituents.

This comparative analysis demonstrates the predictable nature of substituent effects on the ¹H NMR spectra of pyridine derivatives, a crucial skill for structural confirmation and for predicting the spectra of novel compounds.[10]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure reproducible and accurate data, the following experimental protocol is recommended for the ¹H NMR analysis of 5-Chloro-6-ethylpyridin-2-amine and similar compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Chloro-6-ethylpyridin-2-amine.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power and the presence of a residual proton signal (at ~7.26 ppm) that can be used for spectral calibration.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual CDCl₃ signal to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants.

Logical Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The ¹H NMR spectrum of 5-Chloro-6-ethylpyridin-2-amine provides a wealth of structural information that can be deciphered through a systematic analysis of chemical shifts, coupling constants, and integration. By comparing its spectrum to those of related pyridine derivatives, we can gain a deeper understanding of the electronic effects of substituents, which is a fundamental concept in the design and synthesis of new chemical entities. The protocols and interpretive guidance provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the accurate and efficient structural characterization of novel compounds.

References

  • Spectroscopy Letters. (2006). ¹H NMR Spectra of Substituted Aminopyridines. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... [Link]

  • PubChem. (n.d.). 2-Amino-5-chloropyridine. [Link]

  • ERIC. (n.d.). Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]

  • DTIC. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • DigitalCommons@UNO. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. [Link]

  • Modgraph. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubChem. (n.d.). 2-Aminopyridine. [Link]

  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • ACS Publications. (n.d.). Proton chemical shifts of the symmetrically disubstituted pyridines. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • NIST WebBook. (n.d.). 2-Amino-5-chloropyridine. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • SIELC Technologies. (2018). 2-Amino-5-chloropyridine. [Link]

  • BuyersGuideChem. (n.d.). 5-Chloro-6-methylpyridin-2-amine. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. [Link]

Sources

Comparative

Spectroscopic Validation Guide: FT-IR Analysis of 5-Chloro-6-ethylpyridin-2-amine

Executive Summary & Application Context In pharmaceutical synthesis, 5-Chloro-6-ethylpyridin-2-amine often serves as a critical scaffold for kinase inhibitors and heterocyclic drug candidates. Its structural integrity re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

In pharmaceutical synthesis, 5-Chloro-6-ethylpyridin-2-amine often serves as a critical scaffold for kinase inhibitors and heterocyclic drug candidates. Its structural integrity relies on three distinct functionalities: the primary amine (C2), the chlorine substituent (C5), and the ethyl side chain (C6).[1]

This guide provides a rigorous FT-IR (Fourier Transform Infrared) validation framework. Unlike simple identification, this protocol focuses on differential diagnosis —distinguishing the target molecule from its specific synthetic precursors (e.g., non-chlorinated intermediates) and hydrolysis byproducts (e.g., pyridinols).[1]

Theoretical Framework: Vibrational Mode Analysis[1][2]

To validate this molecule, one must confirm the presence of specific functional groups while ruling out others.[1] The spectrum is a superposition of the electron-donating amino group and the electron-withdrawing chlorine atom acting on the pyridine ring.[1]

The "Fingerprint" Assignments

The following assignments are derived from high-fidelity data of structural analogs (2-amino-5-chloropyridine and 2-amino-6-ethylpyridine) and standard group frequency theory.

Functional GroupMode of VibrationFrequency Range (

)
Diagnostic Relevance
Primary Amine (-NH₂) N-H Stretching (Asymmetric)3430 – 3460 Sharp band; confirms amine presence.[2]
N-H Stretching (Symmetric)3300 – 3330 Paired with the asymmetric band (the "doublet").[1]
N-H Scissoring (

)
1620 – 1650 Often overlaps with ring stretching; confirms primary amine.
Ethyl Group (-CH₂CH₃) C-H Stretching (Aliphatic)2960 – 2870 Critical: Distinguishes from non-alkylated analogs. Look for jagged peaks just below 3000.[1]
Pyridine Ring C=N / C=C Ring Breathing1580 – 1450 Usually 3-4 sharp bands. The "breathing" mode shifts due to Cl-substitution.[1]
Chlorine (-Cl) C-Cl Stretching1050 – 1090 (In-plane)Hard to isolate but alters the fingerprint region significantly compared to non-chlorinated analogs.
C-Cl Deformation700 – 750 Strong bands in the lower frequency region.

Comparative Analysis: Target vs. Alternatives

In a synthesis workflow, you are rarely comparing the product against "nothing."[1] You are comparing it against what it might be if the reaction failed .

Scenario A: Failed Chlorination (Impurity: 6-Ethylpyridin-2-amine)

If the chlorination step at C5 fails, the spectrum will change subtly.

  • Differentiation: The Target (5-Cl) will show a mass-induced shift in the ring breathing modes (1500-1400 region) and distinct bands at ~740 cm⁻¹ (C-Cl). The Impurity (No-Cl) will lack these low-frequency halogen bands.

Scenario B: Hydrolysis / Diazotization (Impurity: 5-Chloro-6-ethylpyridin-2-ol)

If the amine group is lost (hydrolyzed to hydroxyl), the spectrum changes drastically.

  • Differentiation:

    • Target: Shows N-H doublet (3400/3300).

    • Impurity: Shows broad O-H stretch (3200-2500, often hydrogen-bonded) and a strong C=O (pyridone tautomer) peak around 1650-1680 cm⁻¹.

Comparative Data Table
FeatureTarget: 5-Chloro-6-ethylpyridin-2-amine Alt 1: 6-Ethylpyridin-2-amine (No Cl)Alt 2: 5-Chloro-6-ethylpyridin-2-ol (No NH₂)
3500-3300 Doublet (NH₂) Doublet (NH₂)Absent (or Broad OH)
3000-2800 Aliphatic C-H (Ethyl)Aliphatic C-H (Ethyl)Aliphatic C-H (Ethyl)
1700-1600 Weak/Medium (NH Scissor)Weak/MediumStrong (C=O / Pyridone)
1000-700 Strong C-Cl bands Clean fingerprintStrong C-Cl bands

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a research-grade spectrum suitable for purity assessment.

Step 1: Sample Preparation (ATR Method)
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference with the amine bands.[1]

  • Crystal: Diamond or ZnSe.[1]

  • Procedure: Place ~5 mg of solid sample on the crystal. Apply high pressure to ensure contact.[1] Note: Poor contact results in weak C-H aliphatic signals.[1]

Step 2: Instrument Parameters[1]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

  • Range: 4000 – 600 cm⁻¹.[1]

Step 3: The "Doublet Check" (Self-Validation)

Before accepting the data, zoom in on the 3300–3500 cm⁻¹ region.[1]

  • Pass: You see two distinct peaks (Asymmetric/Symmetric stretch).[1][2][3][4]

  • Fail: You see one broad blob (Sample is wet/hygroscopic) or no peaks (Sample is not an amine).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the logic flow for validating the synthesis of 5-Chloro-6-ethylpyridin-2-amine using FT-IR.

FTIR_Validation_Workflow Start Crude Product Isolated Acquire Acquire FT-IR Spectrum (ATR, 32 Scans) Start->Acquire CheckNH2 Check 3300-3500 cm⁻¹ (Amine Doublet?) Acquire->CheckNH2 CheckOH Check 2500-3200 cm⁻¹ (Broad OH Tailing?) CheckNH2->CheckOH Doublet Present Result_AmineFail FAIL: Hydrolysis Impurity (Pyridinol/Pyridone) CheckNH2->Result_AmineFail No Doublet / Broad Blob CheckCl Check Fingerprint (700-1100) (C-Cl Bands Present?) CheckOH->CheckCl No Broad OH CheckOH->Result_AmineFail Broad OH Present Result_ClFail FAIL: Unchlorinated Precursor (6-Ethylpyridin-2-amine) CheckCl->Result_ClFail Clean Fingerprint (No Cl) Result_Pass PASS: Identity Confirmed (5-Chloro-6-ethylpyridin-2-amine) CheckCl->Result_Pass C-Cl Bands Visible

Caption: Logical decision tree for distinguishing the target aminopyridine from common synthetic impurities using spectral features.

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 2-Amino-5-chloropyridine. NIST Standard Reference Database 69: NIST Chemistry WebBook.[1][5] Retrieved from [Link]

  • PubChem. (2025).[1][6][7] 2-Amino-6-methylpyridine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6][7] (Standard text for Group Frequency Theory).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-6-ethylpyridin-2-amine

Prepared for: Laboratory and Drug Development Professionals This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Chloro-6-ethylpyridin-2-amine. As a chlorinated p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Laboratory and Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 5-Chloro-6-ethylpyridin-2-amine. As a chlorinated pyridine derivative, this compound requires rigorous handling and disposal procedures to mitigate risks to personnel and the environment. This guide moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.

Section 1: Compound Profile and Hazard Assessment

5-Chloro-6-ethylpyridin-2-amine is a halogenated aromatic amine, a class of compounds frequently used as building blocks in pharmaceutical and agrochemical synthesis. Its chemical structure dictates its reactivity and hazard profile. The presence of a chlorine atom on the pyridine ring makes it a halogenated organic compound , subjecting it to specific waste stream requirements.[1][2][3] The amine group and the nitrogen-containing aromatic ring contribute to its potential biological activity and associated health hazards.

A thorough risk assessment begins with understanding its classifications under the Globally Harmonized System (GHS).

Table 1: GHS Hazard Profile for 5-Chloro-6-ethylpyridin-2-amine and Analogous Compounds

Hazard Class Hazard Statement GHS Code Signal Word Source(s)
Acute Oral Toxicity Harmful if swallowed H302 Warning [4]
Skin Corrosion/Irritation Causes skin irritation H315 Warning [5][6]
Serious Eye Damage/Irritation Causes serious eye irritation H319 Warning [6]
Specific Target Organ Toxicity May cause respiratory irritation H335 Warning

| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects | H412 | - |[5][7] |

The primary risks involve direct contact, which can cause significant skin and eye irritation, and ingestion.[4][5][6] Critically, its classification as "harmful to aquatic life with long lasting effects" mandates that this chemical must never be disposed of via the sanitary sewer system.[5][7] Halogenated compounds can persist in the environment, and their improper release is strictly regulated.

Section 2: The Regulatory Mandate for Disposal

The disposal of 5-Chloro-6-ethylpyridin-2-amine is not merely a matter of good laboratory practice; it is a legal requirement. In the United States, halogenated pyridines are subject to specific regulations under the Toxic Substances Control Act (TSCA), as outlined in the Code of Federal Regulations.[8]

Specifically, 40 CFR § 721.85 dictates that disposal must adhere to stringent protocols, which may include chemical destruction.[8] Furthermore, under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or compounds are typically classified as hazardous waste.[9][10] This necessitates a "cradle-to-grave" tracking system, where the waste generator (your institution) is responsible for the waste from its creation to its final, documented disposal.[10]

In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) and CLP (Classification, Labelling and Packaging) regulations govern its handling and waste classification.[11][12] The core principle across all regulatory frameworks is that halogenated organic waste must be segregated and directed to a licensed hazardous waste disposal facility equipped for its proper treatment, typically through high-temperature incineration.[1]

Section 3: A Step-by-Step Protocol for Compliant Disposal

The following procedures provide a systematic approach to managing waste streams containing 5-Chloro-6-ethylpyridin-2-amine. The fundamental principle is rigorous segregation to ensure safety and compliance.

Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for handling any waste generated that contains the target compound.

G cluster_legend Legend key1 Process key2 Decision key3 Waste Stream A Waste Containing 5-Chloro-6-ethylpyridin-2-amine Generated B What is the physical form of the waste? A->B C Pure (Neat) Solid or Grossly Contaminated Material B->C Solid D Liquid Solution B->D Liquid E Contaminated Labware (Gloves, Tips, Glassware) B->E Contaminated Solid Labware L Halogenated Solid Chemical Waste C->L F Is the solvent halogenated? D->F I Is the labware 'empty' and triple-rinsed? E->I G YES (e.g., DCM, Chloroform) F->G Yes H NO (e.g., Alcohols, Toluene, Hexanes) F->H No M Halogenated Liquid Chemical Waste G->M N Non-Halogenated Liquid Chemical Waste H->N J YES I->J Yes K NO I->K No O Dispose of rinsate into appropriate liquid waste stream. Container can be disposed of as regular lab glass/plastic. J->O K->L

Caption: Decision workflow for proper segregation of waste.

Procedure 1: Disposal of Unused (Neat) Compound and Contaminated Solids

This procedure applies to the pure, solid 5-Chloro-6-ethylpyridin-2-amine, expired material, or solid materials grossly contaminated with it (e.g., spill cleanup materials).

  • Container Selection : Procure a designated "Halogenated Solid Waste" container. This must be a robust, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene) and clearly labeled.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5-Chloro-6-ethylpyridin-2-amine," and any other components. The label must also include relevant hazard pictograms (e.g., irritant, environmentally hazardous).[13]

  • Transfer : Carefully transfer the solid waste into the container, minimizing the creation of dust.[6]

  • Storage : Keep the container sealed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and segregated from incompatible materials like strong acids, bases, and oxidizing agents.[4][14][15]

  • Final Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[4][5]

Procedure 2: Disposal of Liquid Solutions

This procedure applies to reaction mixtures, purification fractions, or solutions containing 5-Chloro-6-ethylpyridin-2-amine. The solvent system is the critical factor for segregation.

  • Waste Stream Identification :

    • Halogenated Solutions : If the compound is dissolved in a chlorinated solvent (e.g., dichloromethane, chloroform), the entire solution must be disposed of into a "Halogenated Liquid Waste" container.[2][3]

    • Non-Halogenated Solutions : If the compound is in a non-chlorinated solvent (e.g., methanol, ethyl acetate, hexanes), it must be disposed of into a "Non-Halogenated Liquid Waste" container. Do not mix these two streams.

  • Container and Labeling : Use a designated, properly labeled liquid waste container with a secure, sealing cap. The label must list all chemical constituents, including solvents and the title compound, with estimated concentrations.[16]

  • Storage and Disposal : Follow the same storage and final disposal procedures as outlined in Procedure 1 (Steps 4 and 5).

Procedure 3: Disposal of Contaminated Labware

This applies to items with trace contamination, such as gloves, weighing paper, pipette tips, and glassware.

  • Gross Decontamination : For non-disposable items like glassware, triple rinse with a suitable solvent. The rinsate must be collected and disposed of as the appropriate liquid hazardous waste stream (see Procedure 2).[13][17] After rinsing, the glassware can typically be washed and reused.

  • Solid Waste : Disposable items (gloves, tips, etc.) that are contaminated should be placed in the "Halogenated Solid Waste" container.[17] Do not dispose of these items in regular or biohazard trash.[1]

Section 4: Emergency Response & Spill Containment

Accidental spills must be managed promptly and safely. The cleanup materials themselves become hazardous waste.

  • Evacuate and Alert : For a large spill, evacuate the immediate area and alert colleagues and your supervisor.

  • Personal Protective Equipment (PPE) : Before addressing a small spill, ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Containment and Cleanup :

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a sealable bag or container.[14]

  • Final Disposal : Label the container as "Spill Debris containing 5-Chloro-6-ethylpyridin-2-amine" and dispose of it in the "Halogenated Solid Waste" stream.[17]

  • Reporting : Report the incident to your supervisor or EHS office, as per institutional policy.

By adhering to these scientifically sound and regulation-aligned procedures, you ensure the safe handling and disposal of 5-Chloro-6-ethylpyridin-2-amine, protecting yourself, your colleagues, and the environment.

References

  • Substance Information for a related compound (amine) , European Chemicals Agency (ECHA), [Link]

  • Substance Information Overview , European Chemicals Agency (ECHA), [Link]

  • Laboratory chemical waste disposal guidelines , University of Otago, [Link]

  • Disposal of Chemical Waste , University of St Andrews Safety Office, [Link]

  • Standard Operating Procedure for Pyridine , Washington State University Environmental Health & Safety, [Link]

  • 5-Chloro-6-methylpyridin-2-amine Properties , BuyersGuideChem, [Link]

  • ECHA CHEM Database Overview , European Chemicals Agency (ECHA), [Link]

  • Chemical Waste Management , The University of Texas at Austin Environmental Health and Safety, [Link]

  • Chapter 7 Chemical Disposal Procedures , University of Wisconsin–Madison Safety Department, [Link]

  • Search for chemicals , European Chemicals Agency (ECHA), [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines , University of Canterbury, [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals , EPFL, [Link]

  • Laboratory Hazardous Waste Disposal Guideline , UNSW Sydney, [Link]

  • What Regulations Apply to Chlorinated Solvent Use? , Products Finishing, [Link]

  • Laboratory Guide for Managing Chemical Waste , Vanderbilt University Medical Center, [Link]

  • Hazardous Waste Disposal Procedures , University of Alabama in Huntsville, [Link]

  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes , U.S. Environmental Protection Agency (EPA), [Link]

  • Chemical Waste Management for Laboratories , Physikalisch-Technische Bundesanstalt, [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing , American Chemistry Council, [Link]

  • Policies for Chlorinated Solvent Waste , RAND Corporation, [Link]

  • Guidance Manual for Disposal of Chlorinated Water , Vita-D-Chlor, [Link]

  • Substances restricted under REACH , European Chemicals Agency (ECHA), [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Chloro-6-ethylpyridin-2-amine

Executive Safety Directive Treat this compound with high caution. While specific toxicological data for 5-Chloro-6-ethylpyridin-2-amine may be limited in public repositories, Structure-Activity Relationship (SAR) analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat this compound with high caution. While specific toxicological data for 5-Chloro-6-ethylpyridin-2-amine may be limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogous halogenated aminopyridines (e.g., 2-amino-5-chloropyridine, 2-aminopyridine) indicates a high probability of acute toxicity (neurotoxicity) and severe eye damage .

Do not rely solely on standard "low-hazard" laboratory PPE. The presence of the pyridine ring combined with an amine and a halogen suggests potential for rapid transdermal absorption and potassium channel blocking activity.

Immediate Hazard Classifications (SAR-Derived):

  • Acute Toxicity (Oral/Dermal): Potential H301/H311 (Toxic if swallowed/in contact with skin).[1]

  • Eye Damage: Potential H318 (Causes serious eye damage) — common in halogenated pyridines.

  • Target Organ Toxicity: Neurotoxic effects (tremors, ataxia) are characteristic of the aminopyridine class.

Risk-Based PPE Matrix

The following selection criteria utilize the Precautionary Principle . We assume the highest likely hazard level in the absence of compound-specific LD50 data.

Protection ZoneStandard Operation (Weighing/Transfer < 1g)High-Risk Operation (Synthesis/Spills/Solutions > 1g)Technical Specification & Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield/4H) worn under Nitrile outer gloveRationale: Pyridine derivatives can permeate nitrile. Double gloving provides a "breakthrough buffer." Laminate is required for prolonged contact or solutions.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Goggles Rationale: Safety glasses are insufficient. Crystalline dust or basic solutions can cause irreversible corneal opacity (H318).
Respiratory Fume Hood (Sash at 18")If hood unavailable: N95/P100 Mask PAPR or Full-Face Respirator (Organic Vapor/Particulate Cartridge)Rationale: Aminopyridines sublime and form dusts easily. Inhalation provides a direct route to the bloodstream.
Body Defense Lab Coat (Buttoned, Cotton/Poly)Tyvek® Coveralls + Apron Rationale: Prevents migration of dust to street clothes. Tyvek is necessary if handling large powder volumes to prevent fabric entrapment.

Logic & Decision Framework

The following diagram illustrates the decision-making logic for selecting PPE based on the physical state and quantity of the material. This ensures you are neither under-protected nor encumbered by unnecessary gear.

PPE_Decision_Tree Start Start: Handling 5-Chloro-6-ethylpyridin-2-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Quant_Solid Quantity? Solid->Quant_Solid Quant_Liq Concentration/Vol? Liquid->Quant_Liq Low_Risk LEVEL 1: Standard Double Nitrile + Goggles + Fume Hood Quant_Solid->Low_Risk < 1 gram High_Risk LEVEL 2: Elevated Silver Shield Liners + Face Shield + PAPR/Respirator Quant_Solid->High_Risk > 1 gram or Dust Generation Quant_Liq->Low_Risk Dilute (<0.1M) Quant_Liq->High_Risk Concentrated (>0.1M) or Heating

Figure 1: Risk-stratified decision tree for PPE selection. Note that heating any solution automatically escalates the requirement to Level 2 due to increased vapor pressure.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the weighing of the solid, where static electricity can disperse fine dust.

  • Engineering Control: Utilize a static-dissipative balance enclosure or work strictly within a chemical fume hood.

  • Donning Sequence:

    • Wash hands.[1][2][3][4]

    • Don inner nitrile gloves (bright color preferred).

    • Don lab coat.

    • Don outer nitrile gloves (extended cuff, tucked over lab coat sleeve).

    • Don goggles.

  • Technique:

    • Use an anti-static gun on the spatula and weigh boat before touching the compound.

    • The "Wet Method": If possible, tare a vial containing the reaction solvent, add the solid directly to the solvent, and re-weigh. This immediately suppresses dust generation.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (e.g., ethanol) immediately after use. Dispose of the tissue as hazardous waste.

B. Doffing (Removal) Strategy

Improper removal of PPE is a common source of secondary exposure.

Doffing_Workflow Step1 1. Inspect Outer Gloves (Wipe if visible residue) Step2 2. Remove Outer Gloves (Beak Method - No Skin Contact) Step1->Step2 Step3 3. Remove Goggles (Handle by strap only) Step2->Step3 Step4 4. Remove Lab Coat (Roll inside out) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 Step6 6. Wash Hands (Soap/Water - 20s) Step5->Step6

Figure 2: Sequential doffing procedure to prevent cross-contamination.

Waste Management & Disposal

Do not mix with general organic waste. Halogenated aminopyridines can react exothermically with strong acids or oxidizers.

  • Stream: Segregate into Halogenated Organic Waste .

  • Labeling: Explicitly list "5-Chloro-6-ethylpyridin-2-amine" and tag with "Toxic" and "Basic" hazard checks.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic (corrosion risk).

  • Quenching (Spills): Absorb liquids with vermiculite. For solids, cover with damp paper towels (to prevent dust) before scooping. Double bag all cleanup materials.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE). United States Department of Labor. [Link][6][7]

  • PubChem. (n.d.). Compound Summary: 2-Amino-5-chloropyridine (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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